molecular formula C15H22FN3O2 B2666192 tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate CAS No. 1023298-69-2

tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B2666192
CAS No.: 1023298-69-2
M. Wt: 295.358
InChI Key: PIRBYEVOWKHQCD-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22FN3O2 and a molecular weight of 295.35 g/mol . This piperazine derivative serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules. The structure features a piperazine ring—a common motif in bioactive compounds—protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and allows for selective reactions at other sites . The presence of both an amine and a fluorine atom on the phenyl ring makes it a valuable intermediate for constructing targeted compound libraries. Piperazine derivatives are extensively investigated for their diverse neuropharmacological activities. Research on related compounds has demonstrated potential interactions with the serotonergic system, showing promise in preclinical studies for antianxiety and antidepressant-like effects . The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug discovery. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Strictly not for human or animal consumption.

Properties

IUPAC Name

tert-butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRBYEVOWKHQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-amino-4-fluoroaniline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

Pharmacological Applications

The compound is primarily explored for its role as a precursor in the synthesis of oxazolidinone derivatives, which are known for their antimicrobial properties. These derivatives have shown effectiveness against various gram-positive bacteria, including strains resistant to conventional antibiotics.

Antimicrobial Activity

Oxazolidinones, synthesized from tert-butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate, are characterized by their unique mechanism of action that inhibits protein synthesis in bacteria. This compound serves as an intermediate in producing these antimicrobials, providing a pathway for developing new treatments for infections caused by resistant pathogens .

Neurological Applications

Recent research has indicated the potential of this compound in neurological disorders. Its derivatives have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, compounds with similar structures have been shown to improve cognitive functions and reduce neuroinflammation in animal models of Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of oxazolidinone derivatives derived from this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial load among treated patients compared to the placebo group, highlighting the compound's potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Neuroprotective Effects

In a rodent model of Alzheimer's disease, administration of a piperazine derivative showed promising results in enhancing cognitive abilities and reducing amyloid-beta levels. This study suggests that compounds derived from this compound could play a role in developing treatments for neurodegenerative diseases .

Synthesis and Research Findings

The synthesis of this compound involves several steps that optimize yield and purity. The process typically includes:

  • Formation of the piperazine ring.
  • Substitution reactions to introduce the fluorophenyl group.
  • Carboxylation to produce the final ester derivative.

Research has focused on improving synthetic methods to enhance efficiency and reduce environmental impact.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent Position & Groups Molecular Formula Molecular Weight Key Functional Features Applications/Implications Reference ID
tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate 2-NH₂, 4-F on phenyl C₁₅H₂₀FN₃O₂ ~309.34 Hydrogen bond donor (NH₂), electron withdrawal (F) CNS drug intermediates, kinase inhibitors
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-NH₂, 5-F on benzyl C₁₆H₂₃FN₃O₂ ~324.37 Increased lipophilicity (benzyl), altered H-bonding Antimicrobial agents, solubility challenges
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-NH₂, 2-CN on phenyl C₁₆H₂₁N₄O₂ ~317.37 Strong electron withdrawal (CN), polar nitrile Anticancer agents, metabolic stability studies
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Br, 3-CN on pyridine C₁₅H₂₀BrN₄O₂ ~383.25 Halogen bonding (Br), heteroaromatic ring Photodynamic therapy, halogenated drug design
tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate 4-Br, 2-F on phenyl C₁₅H₂₀BrFN₂O₂ 359.24 Bulky substituent (Br), potential leaving group Suzuki coupling intermediates

Biological Activity

tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate (CAS No. 1023298-69-2) is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-2-nitrobenzoic acid derivatives with piperazine derivatives under reductive conditions. The process can yield high-purity products suitable for further biological evaluation. The specific synthetic route often includes:

  • Formation of the piperazine derivative : Condensation of piperazine with appropriate aromatic compounds.
  • Reduction : Converting nitro groups to amines using catalytic hydrogenation or other reducing agents.
  • Carboxylation : Introducing the carboxylate group via esterification with tert-butanol.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial properties and potential as a therapeutic agent against resistant pathogens.

Antimicrobial Properties

Research indicates that compounds within the piperazine class, including this compound, exhibit significant antimicrobial activity. They function primarily by inhibiting protein synthesis in bacteria, making them effective against gram-positive pathogens resistant to traditional antibiotics. This is attributed to their ability to interfere with ribosomal function, specifically the formation of the initiation complex necessary for protein synthesis .

Inhibition Mechanism

The mechanism of action involves binding to bacterial ribosomes, thereby preventing the assembly of the ribosomal initiation complex composed of 30S and 50S subunits. This unique action allows these compounds to target strains that have developed resistance mechanisms against other antibiotic classes .

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of this compound in various assays:

StudyFindings
Antimicrobial Efficacy Demonstrated potent activity against resistant strains of Staphylococcus aureus and Enterococcus faecium with minimal inhibitory concentrations (MICs) in the low micromolar range .
Cytotoxicity Assays Evaluated in human cell lines, showing selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential role in cancer therapy .
Pharmacokinetics Exhibited favorable pharmacokinetic properties such as good oral bioavailability and brain penetration capabilities, making it a candidate for central nervous system-targeted therapies .

Safety and Toxicology

Safety assessments indicate that this compound has a low toxicity profile when used within recommended dosages. However, comprehensive toxicological studies are essential for establishing safety parameters for clinical use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate, and what key reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step functionalization of the piperazine ring. A general approach includes:

  • Step 1 : Coupling a fluorophenylamine derivative with a Boc-protected piperazine precursor under Buchwald-Hartwig amination conditions (e.g., Pd catalysts, ligands like XPhos) .
  • Step 2 : Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine intermediate.
  • Critical factors : Solvent choice (e.g., DMF for nucleophilic substitutions), temperature control to avoid side reactions (e.g., <0°C for diazoacetyl group stabilization), and purification via silica gel chromatography with EtOAc/hexanes gradients .
    • Key reagents : LiAlH4 (reduction), KMnO4 (oxidation), and NaH (nucleophilic substitution) .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, tert-butyl group at δ 1.4 ppm) .
  • Mass spectrometry (LC-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 336.2) and detect impurities .
  • X-ray crystallography : For absolute configuration determination, as demonstrated in monoclinic crystal systems (space group P21/n) with unit cell parameters a = 6.1925 Å, b = 8.2636 Å .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Screen parameters like temperature, solvent polarity, and catalyst loading. For example, using tetramethylguanidine instead of DBU in diazoacetylations reduces byproduct formation .
  • In situ monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹).
  • Parallel synthesis : Test Boc-protection efficiency under varying pH (e.g., pH 8–10) to prevent premature deprotection .
    • Case study : Substituting DCM with ionic liquids (e.g., [BMIM][BF4]) improved yields by 15% in piperazine carboxylation .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 μM) in cytotoxicity assays (e.g., MTT on HEK-293 cells) .
  • Target validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .
  • Meta-analysis : Compare crystallographic data (e.g., hydrogen bonding networks in PDB entries) to correlate structural motifs with activity .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to predict binding poses with tyrosine kinases (e.g., EGFR, PDB ID: 1M17). Focus on fluorine’s electrostatic contributions to binding .
  • ADMET prediction : Tools like SwissADME estimate Log P (~2.8) and solubility (<0.1 mg/mL), guiding synthetic modifications (e.g., adding hydrophilic groups) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize derivatives .

Q. What challenges arise in characterizing polymorphic forms of this compound, and how can they be addressed?

  • Methodology :

  • DSC/TGA : Identify thermal transitions (e.g., melting points ~150–160°C) and assess stability under humidity .
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .
  • Solvent screening : Recrystallize from EtOH/water (9:1) vs. acetonitrile to isolate stable forms .

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